molecular formula C13H22Cl2N2 B581495 (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride CAS No. 1235058-59-9

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride

Cat. No.: B581495
CAS No.: 1235058-59-9
M. Wt: 277.233
InChI Key: QFYKJDHVUCCZDE-FFXKMJQXSA-N
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Description

®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride typically involves the reaction of ®-1-Benzyl-3-dimethylaminopyrrolidine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride may involve large-scale batch reactions with stringent quality control measures. The use of automated systems for monitoring reaction parameters and product quality is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    1-Benzyl-3-dimethylaminopyrrolidine: The non-salt form of the compound, which may be used in different synthetic applications.

Uniqueness

®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets. This chiral specificity often leads to distinct pharmacological and biochemical properties compared to its enantiomer or other similar compounds.

Properties

IUPAC Name

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11H2,1-2H3;2*1H/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYKJDHVUCCZDE-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705211
Record name (3R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-70-7
Record name (3R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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